![molecular formula C25H20NOP B14646093 Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- CAS No. 53170-68-6](/img/structure/B14646093.png)
Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- is a compound that features a benzaldehyde moiety linked to a triphenylphosphoranylidene amino group. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the context of the Wittig reaction, which is a common method for the stereoselective preparation of alkenes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- typically involves the reaction of benzaldehyde with a triphenylphosphoranylidene ylide. The key step in this process is the nucleophilic addition of the ylide to the electrophilic carbonyl group of benzaldehyde, forming a four-membered ring intermediate that subsequently dissociates into the desired product .
Industrial Production Methods
This involves the use of stabilized ylides and controlled reaction conditions to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action for Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- primarily involves its role as a reagent in the Wittig reaction. The nucleophilic addition of the ylide to the carbonyl group of benzaldehyde forms a four-membered ring intermediate, which then dissociates to produce the desired alkene and triphenylphosphine oxide . This reaction is stereoselective and can be controlled to produce specific isomers .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 2-nitro-: Another derivative of benzaldehyde with different reactivity and applications.
Phenylbenzaldehyde: Similar structure but different functional groups leading to varied chemical behavior.
Uniqueness
Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- is unique due to its specific use in the Wittig reaction, which allows for the stereoselective formation of alkenes. This distinguishes it from other benzaldehyde derivatives that may not participate in such reactions .
Propiedades
Número CAS |
53170-68-6 |
|---|---|
Fórmula molecular |
C25H20NOP |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-[(triphenyl-λ5-phosphanylidene)amino]benzaldehyde |
InChI |
InChI=1S/C25H20NOP/c27-20-21-12-10-11-19-25(21)26-28(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H |
Clave InChI |
NHCPRULMWMHOKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



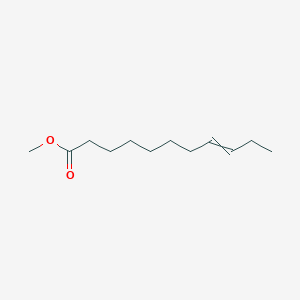

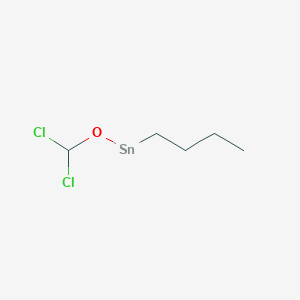
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
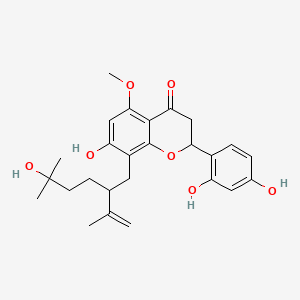
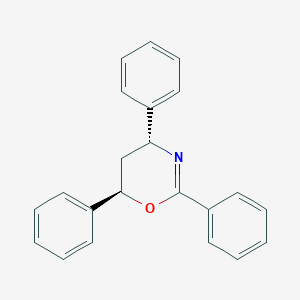
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

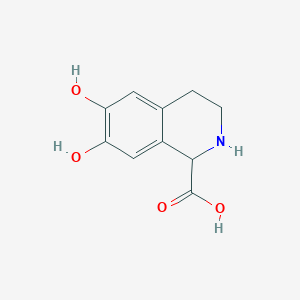
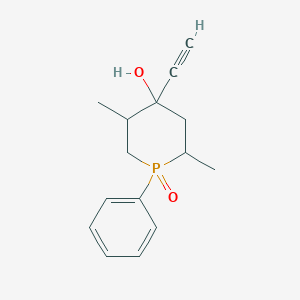
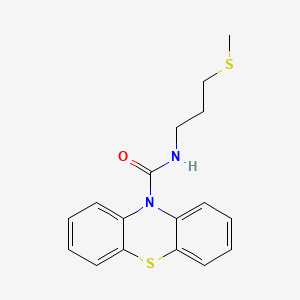
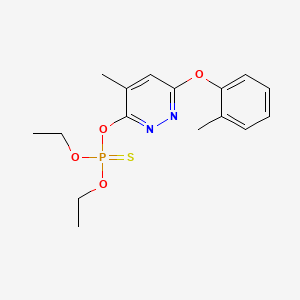
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
